molecular formula C7H10N2O B2698292 2-(pyrazin-2-yl)propan-1-ol CAS No. 2236047-00-8

2-(pyrazin-2-yl)propan-1-ol

Cat. No.: B2698292
CAS No.: 2236047-00-8
M. Wt: 138.17
InChI Key: FUSUKLLBZGNVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Pyrazin-2-ylpropan-1-ol” is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is also known as “1-(pyrazin-2-yl)propan-2-ol” and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “2-Pyrazin-2-ylpropan-1-ol” is 1S/C7H10N2O/c1-6(10)4-7-5-8-2-3-9-7/h2-3,5-6,10H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“2-Pyrazin-2-ylpropan-1-ol” is a liquid at room temperature . It has a molecular weight of 138.17 .

Scientific Research Applications

Synthesis and Photochromic Properties

2-Pyrazin-2-ylpropan-1-ol has been involved in the synthesis of photochromic compounds, notably naphthopyrans, which are substances that change color when exposed to light. Gabbutt et al. (2001) demonstrated the synthesis of merocyanine dyes and photochromic naphthopyran units starting from 1,1-diarylprop-2-yn-1-ols, which share structural similarities with 2-Pyrazin-2-ylpropan-1-ol. These compounds exhibit significant potential in applications like smart windows, photo-switchable devices, and information storage due to their reversible color changes upon light irradiation (Gabbutt et al., 2001).

Coordination Chemistry and Complex Formation

The versatility of 2-Pyrazin-2-ylpropan-1-ol derivatives extends to coordination chemistry, where they serve as ligands to form complexes with various metals. Halcrow (2005) reviewed the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, highlighting their applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005). These applications demonstrate the potential of 2-Pyrazin-2-ylpropan-1-ol derivatives in creating materials with specific electronic and magnetic properties for sensors, switches, and other advanced technologies.

Nanoparticle Stabilization and Sensing Applications

2-Pyrazin-2-ylpropan-1-ol derivatives have been used in stabilizing nanoparticles and in sensing applications. Toma et al. (2007) explored the interaction of 2-Pyrazin-2-ylethanethiol (a related compound) with gold nanoparticles and pentacyanidoferrates, which is pivotal for the stabilization of colloidal solutions and the formation of aggregates. This research opens avenues for the development of novel sensors and materials based on gold nanoparticles with enhanced stability and specific optical properties (Toma et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-Pyrazin-2-ylpropan-1-ol” are not available from the search results, it’s worth noting that compounds with a pyrimidine moiety, such as “2-Pyrazin-2-ylpropan-1-ol”, have been employed in the design of privileged structures in medicinal chemistry . They have been found to exhibit a wide range of pharmacological activities , suggesting potential future research directions in this area.

Properties

IUPAC Name

2-pyrazin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(5-10)7-4-8-2-3-9-7/h2-4,6,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSUKLLBZGNVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.